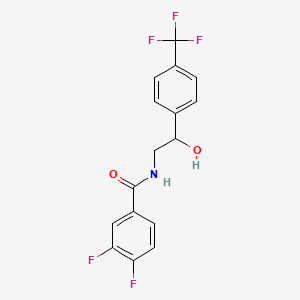

3,4-二氟-N-(2-羟基-2-(4-(三氟甲基)苯基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3,4-difluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do explore similar benzamide analogs with various substituents and their effects on fluorescence, crystal structure, and biological activity. These studies can provide insights into the behavior and properties of related compounds.

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves multi-step procedures, starting from corresponding benzazoles or aniline derivatives. For instance, the synthesis of fluorescent probes based on benzoxazole and benzothiazole derivatives was achieved through two-step procedures from the corresponding benzazoles . Similarly, N-(3-hydroxyphenyl) benzamide was synthesized via the condensation of 3-hydroxyaniline with benzoyl chloride . These methods suggest that the synthesis of the compound might also involve a multi-step reaction, possibly starting from a difluorobenzene derivative and involving steps like condensation and halogenation.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation . For example, a novel benzamide molecule was found to crystallize in a triclinic system, and its molecular geometry was confirmed by DFT calculations . The crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides have been reported, showing different dihedral angles between the benzene rings, which could affect the molecule's properties . These findings suggest that the molecular structure of the compound could be similarly analyzed to determine its conformation and potential polymorphism.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including tautomeric forms and coordination with metal ions. For instance, 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide was found to rearrange to its enol form and bind to metal ions to form coordination compounds . The reactivity of these compounds can be influenced by their molecular structure, as seen in the case of 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, where the molecular electrostatic potential was investigated . These studies indicate that the compound may also exhibit interesting reactivity, potentially forming coordination complexes or undergoing tautomeric shifts.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as fluorescence, thermal stability, and biological activity, are influenced by their molecular structure and substituents. The fluorescence effects induced by the ESIPT process in benzamide derivatives are sensitive to pH and medium polarity . Polymorphism can significantly affect the biological properties of these compounds, as demonstrated by the different analgesic activities of various crystal forms of a benzothiazine derivative . The thermal behavior and phase transitions of trifluoromethyl substituted benzanilides have also been studied, revealing the occurrence of concomitant dimorphism . These findings suggest that the physical and chemical properties of the compound would likely be sensitive to environmental conditions and could exhibit polymorphism, affecting its potential applications.

科学研究应用

合成和材料应用

新型氟化单体和聚合物: 一项研究重点是合成含有间隔基团中酯官能团的新型氟化单体,这是侧链液晶聚硅氧烷的前体。这些单体表现出高近晶相性质,表明在开发具有独特液晶行为的高级材料中具有潜在应用 (Bracon 等,2000)。

聚合物科学: 对侧链液晶聚硅氧烷的高度氟化单体前体的研究证明了氟化链对所得聚合物的热和光学性质的影响。这些发现表明在创建具有受控液晶相的材料中应用 (Bracon 等,1999)。

化学合成和反应

二氮杂环的裂解: 对 3-芳基-3-(三氟甲基)二氮杂环光解的研究揭示了光亲和探针的机制,这可能会影响生物系统化学探针的设计 (Platz 等,1991)。

氟化剂: 对全氟-[N-氟-N-(4-吡啶基)甲磺酰胺](一种强效的新亲电氟化剂)的研究突出了其在有机合成中的用途,有可能以高选择性和效率将氟引入有机分子中 (Banks 等,1990)。

生化和药理学研究

合成和药理活性: 对 N-(3-羟基苯基)苯甲酰胺及其 3-O-衍生物的研究探讨了对丁酰胆碱酯酶、乙酰胆碱酯酶和脂氧合酶酶的酶抑制活性。这项研究有助于开发具有潜在治疗应用的新化合物 (Abbasi 等,2014)。

高级化学转化

Rh(III) 催化的氧化还原中性 C-H 烯基化: 通过 Rh(III) 催化的苯甲酰胺与二氟均烯基硅醚的烯基化反应合成 2-(3,3-二氟-4-(甲硅烷基氧基)丁-1-烯-1-基)苯甲酰胺,引入了一种创建精细二氟化化合物的工艺,这在药物化学和合成中可能很有价值 (Cui 等,2023)。

作用机制

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of this compound, bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been found to interact with their targets through various mechanisms, such as electrophilic substitution .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting a wide range of pathways .

Result of Action

Similar compounds have been found to exhibit a range of biological activities .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of similar compounds .

属性

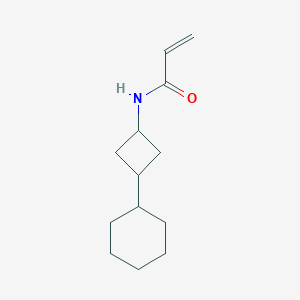

IUPAC Name |

3,4-difluoro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F5NO2/c17-12-6-3-10(7-13(12)18)15(24)22-8-14(23)9-1-4-11(5-2-9)16(19,20)21/h1-7,14,23H,8H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZURRVKJRAKOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CNC(=O)C2=CC(=C(C=C2)F)F)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B3006755.png)

![2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3006757.png)

![8-(2,3-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3006759.png)

![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)

![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B3006775.png)